4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile
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Overview
Description
4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile is a complex organic compound characterized by its multiple cyano groups and iminomethyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 3,4-dicyanobenzaldehyde with aniline to form the iminomethyl intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-formylbenzonitrile. This step often requires a base such as sodium hydroxide to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules with anti-cancer or anti-inflammatory properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The iminomethyl linkages may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dicyanophenyl)iminomethyl]benzene-1,2-dicarbonitrile
- 4-[(3,4-Dicyanophenyl)iminomethyl]phenylamine
Uniqueness
Compared to similar compounds, 4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile is unique due to its dual iminomethyl linkages and multiple cyano groups, which enhance its versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66992-05-0 |
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Molecular Formula |
C24H12N6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[[4-[(3,4-dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H12N6/c25-11-19-5-7-23(9-21(19)13-27)29-15-17-1-2-18(4-3-17)16-30-24-8-6-20(12-26)22(10-24)14-28/h1-10,15-16H |
InChI Key |
FZWBONDFZXLHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)C#N)C#N)C=NC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
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